molecular formula C19H19N3O2 B10991967 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline

4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline

Cat. No.: B10991967
M. Wt: 321.4 g/mol
InChI Key: XXCCMEAYABSOSY-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline is a complex organic compound that belongs to the class of isoquinolines and quinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinazoline derivatives.

    Reduction: Reduction reactions can yield different isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acyl iso(thio)cyanates, formaldehyde, p-benzoquinone, oxalyl chloride, and β-nitrostyrene . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines, thiouracyloisoquinolines, and N-substituted tetrahydropyrimidinoisoquinolines .

Scientific Research Applications

4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline is unique due to its specific structure, which combines the properties of both isoquinolines and quinazolines. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinazoline

InChI

InChI=1S/C19H19N3O2/c1-23-17-9-13-7-8-22(11-14(13)10-18(17)24-2)19-15-5-3-4-6-16(15)20-12-21-19/h3-6,9-10,12H,7-8,11H2,1-2H3

InChI Key

XXCCMEAYABSOSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC=CC=C43)OC

Origin of Product

United States

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